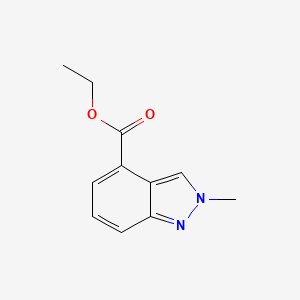

Ethyl 2-methyl-2H-indazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 2-methyl-2H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 2-methyl-2H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound belongs to the indazole family, which is known for various pharmacological activities. The compound has been investigated for its antimicrobial , anti-inflammatory , and anticancer properties, making it a candidate for further research in drug development.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit kinases such as chk1 and chk2, which play crucial roles in cell cycle regulation and stress response pathways. This inhibition can lead to alterations in cell proliferation and survival.

- Enzyme Modulation : this compound exhibits the ability to modulate various enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Cellular Effects

The compound influences several cellular processes:

- Cell Cycle Regulation : By inhibiting key kinases, it affects the progression of the cell cycle, potentially leading to apoptosis in cancer cells.

- Gene Expression : It modulates the activity of transcription factors, leading to changes in gene expression profiles that can influence inflammatory responses and tumor growth .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. In vitro studies have shown that it possesses activity against bacteria such as Escherichia coli and fungi like Candida albicans. The compound's efficacy is often compared with standard antimicrobial agents, revealing promising results.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been substantiated through various assays that measure cytokine production and enzyme activity related to inflammation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Case Studies and Research Findings

- Anticancer Potential : A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 µM to 30 µM depending on the cell type .

- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced tumor growth and improved survival rates in mice bearing xenograft tumors. These findings support its potential as a therapeutic agent in oncology.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound is well absorbed with a favorable half-life, making it a suitable candidate for further development into a therapeutic drug .

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

Ethyl 2-methyl-2H-indazole-4-carboxylate has been investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases, cancer, and microbial infections. Studies have shown that derivatives of indazole compounds exhibit promising anti-inflammatory properties by modulating inflammatory pathways, such as inhibiting cyclooxygenase-2 (COX-2) activity .

Antimicrobial Activity

Research indicates that this compound and its derivatives possess significant antimicrobial activities against a variety of pathogens. For instance, studies have demonstrated that certain indazole derivatives are more potent than traditional antimicrobial agents like metronidazole against protozoa such as Giardia intestinalis and Entamoeba histolytica . The compound's ability to inhibit bacterial growth has also been noted, with effective activity against strains like Escherichia coli and Salmonella enterica .

Biological Research

Lead Compound in Drug Discovery

this compound serves as a lead compound in drug discovery due to its interaction with biological targets. Its structural attributes allow it to bind effectively to enzymes and receptors, modulating their activity and offering new avenues for therapeutic interventions .

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the inhibition of specific enzymes related to inflammatory responses. The presence of functional groups in its structure enhances its binding affinity and selectivity toward these targets, making it a valuable candidate for further development in pharmacology .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound is utilized as a building block for the synthesis of more complex indazole derivatives. These derivatives can be tailored for specific biological activities or physicochemical properties, expanding the scope of potential applications in pharmaceuticals and agrochemicals.

Industrial Applications

Agrochemical Development

The compound is also explored for its utility in developing agrochemicals. Its biological activity can be harnessed to create effective pesticides or herbicides, contributing to advancements in agricultural science .

Case Studies

Propriétés

IUPAC Name |

ethyl 2-methylindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-5-4-6-10-9(8)7-13(2)12-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKLAQOHKWMWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=NN(C=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.